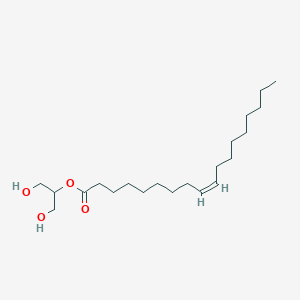

2-Oleoylglycerol

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGQKDVAURUGE-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058661 | |

| Record name | 2-Oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-84-3 | |

| Record name | 2-Oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Glyceryl monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of 2-Oleoylglycerol: A Nutrient-Derived Signaling Molecule Orchestrating Metabolic Harmony

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of cellular communication relies on a diverse cast of signaling molecules, and recent discoveries have illuminated the pivotal role of lipid messengers in regulating physiological processes. Among these, 2-Oleoylglycerol (2-OG), a monoacylglycerol derived from the digestion of dietary fats, has emerged as a key signaling entity. This technical guide provides a comprehensive overview of the discovery of 2-OG as an endogenous agonist for the G protein-coupled receptor 119 (GPR119). We delve into the experimental evidence that established this crucial interaction, detail the downstream signaling cascades, and present the quantitative data that underpins our current understanding. This document serves as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting the 2-OG/GPR119 signaling axis in metabolic diseases.

Introduction: A Novel Player in Incretin (B1656795) Biology

The secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells is a cornerstone of glucose homeostasis. While the stimulatory effects of dietary fats on incretin release have long been recognized, the precise molecular mechanisms remained partially elusive. The discovery of this compound as a signaling molecule provided a critical piece of this puzzle, identifying it as a nutrient-derived ligand that directly activates GPR119, a receptor expressed on intestinal L-cells, to modulate incretin secretion.[1][2][3] This finding has profound implications for our understanding of nutrient sensing and has opened new avenues for the development of therapeutic agents for type 2 diabetes and other metabolic disorders.

The Discovery of 2-OG as a GPR119 Agonist

The identification of 2-OG as an endogenous ligand for GPR119 stemmed from the observation that dietary triacylglycerols are hydrolyzed into 2-monoacylglycerols and fatty acids in the intestinal lumen.[3][4] This led to the hypothesis that these digestion products could act as signaling molecules.

In Vitro Evidence: GPR119 Activation and cAMP Signaling

Initial investigations focused on in vitro assays to determine if 2-OG could directly activate GPR119. The key experimental system involved transiently expressing human GPR119 in COS-7 cells, which do not endogenously express the receptor. Activation of GPR119, a Gs-coupled receptor, is expected to lead to an increase in intracellular cyclic AMP (cAMP).

Researchers found that 2-OG and other 2-monoacylglycerols directly activated GPR119, resulting in a dose-dependent increase in intracellular cAMP concentrations.[1][3][5] This foundational experiment provided the first direct evidence of 2-OG as a GPR119 agonist.

In Vivo Confirmation: Stimulation of Incretin Release in Humans

To validate the physiological relevance of the in vitro findings, studies were conducted in healthy human volunteers.[1][3][4] A jejunal bolus of 2-OG was administered, and plasma levels of GLP-1 and GIP were measured over time. The results demonstrated that 2-OG administration led to a significant increase in plasma GLP-1 and GIP levels compared to control substances (oleic acid and vehicle).[1][3][5] This pivotal in vivo experiment confirmed that 2-OG acts as a potent secretagogue for incretin hormones in humans, solidifying its role as a physiologically relevant signaling molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data from the seminal studies on 2-OG's signaling properties.

Table 1: In Vitro GPR119 Activation by this compound

| Parameter | Value | Cell Line | Reference |

| EC50 for hGPR119 | 2.5 µM | COS-7 | [1][3][6][7] |

Table 2: In Vivo Effects of this compound Administration in Humans

| Parameter | Treatment | Observation | Time Frame | Reference |

| Plasma GLP-1 | 2 g jejunal bolus of 2-OG | Significant increase vs. controls | 0-25 minutes | [1][3][5] |

| Plasma GIP | 2 g jejunal bolus of 2-OG | Significant increase | - | [1][8] |

Signaling Pathways and Experimental Workflows

2-OG Signaling Pathway in Intestinal L-Cells

The binding of 2-OG to GPR119 on the surface of intestinal L-cells initiates a canonical Gs-protein signaling cascade.

Caption: 2-OG signaling pathway in intestinal L-cells.

Experimental Workflow for In Vitro GPR119 Activation Assay

The following diagram illustrates the workflow for determining the agonist activity of lipids on GPR119.

References

- 1. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.regionh.dk [research.regionh.dk]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

2-Oleoylglycerol (2-OG): An Endogenous Ligand for GPR119 and a Key Modulator of Incretin Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] Among the endogenous ligands identified for GPR119, 2-Oleoylglycerol (2-OG), a product of dietary fat digestion, is of significant interest due to its abundance in the gut lumen and its role as a nutrient-derived signaling molecule.[4][5][6][7] This document provides a comprehensive technical overview of 2-OG's interaction with GPR119, detailing the quantitative data, signaling pathways, and key experimental protocols that have defined this relationship.

Quantitative Data: In Vitro Activation of GPR119

The potency of 2-OG and other related lipids as GPR119 agonists is typically quantified by their half-maximal effective concentration (EC50) in cell-based assays measuring the accumulation of intracellular cyclic AMP (cAMP). The data below, primarily from studies using COS-7 or HEK293 cells transiently expressing human GPR119, highlights the activity of 2-OG in comparison to other endogenous and synthetic agonists.

| Compound | Ligand Type | Cell Line | Assay | EC50 (μM) | Reference |

| This compound (2-OG) | Endogenous | COS-7 | cAMP Accumulation | 2.5 | [5][6][8][9][10] |

| Oleoylethanolamide (OEA) | Endogenous | COS-7 | cAMP Accumulation | Potent, used as control | [6] |

| 2-Linoleoyl glycerol (B35011) (2-LG) | Endogenous | COS-7 | cAMP Accumulation | Active | [6] |

| 2-Palmitoyl glycerol (2-PG) | Endogenous | COS-7 | cAMP Accumulation | Active | [6] |

| AR231453 | Synthetic | HEK293 | cAMP Accumulation | 0.0047 - 0.009 | [11] |

| APD597 | Synthetic | HEK293 | cAMP Accumulation | 0.046 | [11] |

Note: The EC50 value represents the concentration of the agonist that gives half-maximal response. A lower EC50 value indicates higher potency. OEA is a well-established potent endogenous agonist often used as a positive control in these experiments.[6]

Signaling Pathways and Physiological Effects

GPR119 is a Gαs-coupled receptor, and its activation by 2-OG initiates a well-defined signaling cascade.[7][12] This pathway is central to the receptor's role in metabolic regulation.

-

Ligand Binding and G-Protein Activation: 2-OG, present in the intestinal lumen after the digestion of dietary triglycerides, binds to and activates GPR119 on the surface of enteroendocrine L-cells.[5][7]

-

Adenylyl Cyclase and cAMP Production: This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[12][13]

-

Downstream Effects: The resulting increase in intracellular cAMP levels is the primary second messenger signal that triggers the secretion of incretin hormones, including GLP-1 and GIP.[3][5]

-

Incretin Action: These hormones then enter the bloodstream and act on pancreatic β-cells to potentiate glucose-dependent insulin secretion, contributing to improved glucose homeostasis.[4][14]

The following diagram illustrates the canonical GPR119 signaling pathway initiated by 2-OG.

Experimental Protocols

The identification and characterization of 2-OG as a GPR119 ligand involved key in vitro and in vivo experiments. The detailed methodologies are outlined below.

This protocol is used to determine the potency (EC50) of a test compound like 2-OG in activating GPR119 in a controlled cellular environment.

-

Objective: To measure the dose-dependent increase in intracellular cAMP concentration in response to GPR119 agonists.

-

Cell Line: COS-7 (or HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[5][8]

-

Methodology:

-

Cell Culture and Transfection:

-

COS-7 cells are cultured in standard media (e.g., DMEM with 10% FBS).

-

Cells are transiently transfected with a plasmid vector encoding the human GPR119 receptor. A mock transfection (empty vector) is run in parallel as a negative control.

-

-

Assay Procedure:

-

Transfected cells are seeded into 96-well plates and incubated for 24-48 hours.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with various concentrations of 2-OG (or other test compounds) for a defined period (e.g., 30 minutes) at 37°C.[12]

-

-

cAMP Measurement:

-

Data Analysis:

-

The fluorescence ratio is used to determine the cAMP concentration for each well.

-

Data are normalized to a positive control (e.g., a maximal effective concentration of OEA or a synthetic agonist).

-

A sigmoidal dose-response curve is generated by plotting the normalized response against the logarithm of the agonist concentration to determine the EC50 value.[11]

-

-

This protocol was used to validate the physiological effect of 2-OG on incretin hormone release in a human model.

-

Objective: To determine if direct administration of 2-OG to the human intestine stimulates the secretion of GLP-1 and other hormones.

-

Study Design: A randomized, single-blinded, crossover study was performed with healthy human volunteers.[5][8][10]

-

Methodology:

-

Subject Preparation:

-

Eight healthy volunteers participated in the study.[8]

-

Subjects underwent three separate study sessions, receiving one of the three treatments in a randomized order.

-

-

Treatment Administration:

-

Blood Sampling and Analysis:

-

Data Analysis:

-

Visualizing Workflows and Relationships

Graphviz diagrams are used to clarify the experimental process and the logical connections between dietary intake and physiological outcomes.

The following diagram outlines the workflow used to identify and validate 2-OG as a physiologically relevant GPR119 agonist.

This diagram illustrates the physiological cascade from the consumption of dietary fat to the ultimate regulation of blood glucose, highlighting the central role of 2-OG and GPR119.

Conclusion

The identification of this compound as an endogenous agonist for GPR119 provides a crucial link between dietary fat consumption and incretin hormone secretion.[5][8] The in vitro data robustly demonstrate that 2-OG activates the GPR119 receptor with micromolar potency, leading to cAMP production.[5][9] This is further substantiated by in vivo human studies, which confirm that intestinal administration of 2-OG significantly increases plasma levels of GLP-1 and GIP.[5][6][10] For researchers and professionals in drug development, 2-OG serves not only as a key physiological activator of a major metabolic receptor but also as a foundational tool for understanding the nutrient-sensing mechanisms of the gut. This knowledge underpins the ongoing efforts to develop synthetic GPR119 agonists as novel therapeutics for the management of type 2 diabetes and obesity.

References

- 1. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Synthesis of 2-Oleoylglycerol: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Methodologies from Diacylglycerol Precursors, Experimental Protocols, and Signaling Pathway Involvement for Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis of 2-Oleoylglycerol (2-OG), a biologically active monoacylglycerol, from diacylglycerol (DAG) precursors. It is designed for researchers, scientists, and professionals in drug development, offering detailed insights into both enzymatic and chemical synthesis routes, experimental protocols, and the significant signaling pathways in which 2-OG is implicated.

Introduction to this compound

This compound is a monoacylglycerol that plays a crucial role in various biological processes.[1] It is synthesized from diacylglycerol precursors and is primarily metabolized into oleic acid and glycerol (B35011) by the enzyme monoacylglycerol lipase (B570770) (MAGL).[1] Notably, 2-OG has been identified as an endogenous ligand for the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis through the release of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP).[1][2][3] This positions 2-OG as a molecule of significant interest in the development of therapeutics for metabolic disorders.

Biosynthesis and Signaling Pathways

In biological systems, the synthesis of 2-monoacylglycerols, including 2-OG and the well-studied endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), originates from the hydrolysis of membrane phospholipids. The canonical pathway involves the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG).[4][5][6] Subsequently, diacylglycerol lipase (DAGL) specifically hydrolyzes the ester bond at the sn-1 position of DAG to produce the sn-2-monoacylglycerol.[4][7][8]

The signaling pathways of 2-AG are well-characterized, where it acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release.[4][5][7][9][10] While 2-OG is not a primary endocannabinoid, its structural similarity to 2-AG and its own distinct signaling roles, particularly through GPR119, highlight the importance of understanding its synthesis and biological functions.[1][2][3]

Synthesis of this compound from Diacylglycerol Precursors

The synthesis of 2-OG can be achieved through two primary approaches: enzymatic synthesis and chemical synthesis. Enzymatic methods are generally preferred due to their high regioselectivity, milder reaction conditions, and reduced generation of byproducts.[11]

Enzymatic Synthesis

Enzymatic synthesis of 2-OG from diacylglycerol or triglyceride precursors typically involves the use of sn-1,3-specific lipases. These enzymes selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of a glycerol backbone, leaving the sn-2 position intact.[12][13] The most common methods are alcoholysis and glycerolysis of triglycerides, or the direct esterification of glycerol.

Key Enzymes:

-

Candida antarctica Lipase B (CALB): A versatile and widely used lipase known for its high efficiency in both esterification and alcoholysis reactions.[11][14]

-

Rhizomucor miehei Lipase (Lipozyme RM IM): An immobilized sn-1,3-specific lipase suitable for the production of 2-monoacylglycerols.[15]

-

Rhizopus delemar Lipase: Another sn-1,3-specific lipase used in the synthesis of structured lipids.[15]

-

Pseudomonas sp. Lipase: While not strictly sn-1,3-specific, under certain conditions, it can yield high amounts of 2-monoacylglycerols.[16]

Reaction Workflow:

Quantitative Data from Enzymatic Synthesis Studies:

| Enzyme | Substrate | Method | Key Conditions | Yield of 2-MAG | Purity | Reference |

| Immobilized Candida antarctica Lipase | Refined Olive Pomace Oil | Ethanolysis | 45°C, 5h, 10% enzyme, 50:1 ethanol (B145695):oil molar ratio | 82.54% | >96% | [17] |

| Lipozyme 435 (Candida antarctica) | Fungal Oil (Arachidonic Acid-rich) | Ethanolysis | 30°C, 6h, t-butanol solvent | 33.58% (in crude) | N/A | [11] |

| Lipozyme 435 | Fish Oil | Ethanolysis | N/A | 27% (in crude) | >90% (after purification) | [18] |

| Rhizomucor miehei and Rhizopus delemar Lipases | Tripalmitin | Alcoholysis & Esterification | Water activity 0.43 | up to 85% (2-MP) | >95% (2-MP) | [15] |

| Pseudomonas sp. Lipase | Tuna Oil | Alcoholysis | 60°C, 12h, methyl-tert-butyl ether | up to 81% | 80% PUFA content | [16] |

Note: 2-MAG (2-monoacylglycerol) yields are reported, which would be analogous to 2-OG yields when using oleic acid-rich substrates. 2-MP refers to 2-monopalmitin.

Chemical Synthesis

Chemical synthesis of 2-OG typically involves the protection of the sn-1 and sn-3 hydroxyl groups of glycerol, followed by acylation of the sn-2 hydroxyl group with oleic acid, and subsequent deprotection. While this method allows for precise control over the final structure, it often requires multiple steps, harsh reaction conditions, and the use of potentially toxic reagents, leading to lower overall yields and the risk of acyl migration.[11][19]

General Chemical Synthesis Steps:

-

Protection: The sn-1 and sn-3 hydroxyl groups of a glycerol derivative are protected.

-

Acylation: The free sn-2 hydroxyl group is esterified with an activated form of oleic acid (e.g., oleoyl (B10858665) chloride).

-

Deprotection: The protecting groups are removed to yield this compound.

The challenges associated with chemical synthesis, particularly acyl migration during deprotection, have led to a preference for enzymatic methods in many applications.[13][19]

Experimental Protocols

Enzymatic Alcoholysis for 2-Monoacylglycerol Preparation

This protocol is a generalized procedure based on methodologies reported in the literature.[11][17][18]

Materials:

-

Oleic acid-rich triglyceride oil (e.g., high-oleic sunflower oil, olive pomace oil)

-

Ethanol (anhydrous)

-

Immobilized sn-1,3-specific lipase (e.g., Lipozyme 435)

-

Organic solvent (e.g., t-butanol, hexane (B92381), or solvent-free system)

-

Saturated salt solutions (for controlling water activity, if necessary)

-

Magnetic stirrer with heating

-

Reaction vessel (e.g., sealed glass flask)

-

Centrifuge

Procedure:

-

Substrate Preparation: Mix the triglyceride oil and ethanol in the desired molar ratio (e.g., 1:40 to 1:50 oil to ethanol) in the reaction vessel. If using a solvent, add it to the mixture.

-

Water Activity Control (Optional): Equilibrate the substrate mixture and the lipase separately over a saturated salt solution in desiccators for 24 hours to achieve the desired water activity.

-

Enzymatic Reaction: Add the immobilized lipase to the substrate mixture (e.g., 8-10% by weight of the oil). Seal the vessel and place it on a magnetic stirrer with heating. Set the desired temperature (e.g., 30-60°C) and stirring speed (e.g., 400 rpm).

-

Reaction Monitoring: Allow the reaction to proceed for the determined time (e.g., 3-12 hours). The progress can be monitored by taking samples periodically and analyzing the composition using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Termination: After the desired reaction time, stop the reaction by separating the immobilized lipase from the mixture via filtration or centrifugation (e.g., 4000 rpm for 5-10 minutes). The lipase can often be recovered and reused.

-

Product Analysis: The crude product mixture, containing 2-OG, fatty acid ethyl esters (FAEE), unreacted triglycerides, and diacylglycerols, is then analyzed to determine the yield of 2-OG.

Purification of this compound

1. Solvent Extraction:

-

A two-stage extraction can be employed. First, use an 85% aqueous ethanol solution and hexane to partition the components. The 2-MAG will preferentially move to the ethanol phase.[11]

-

A subsequent extraction with dichloromethane (B109758) and water can further purify the 2-MAG.[11]

2. Low-Temperature Crystallization:

-

Dissolve the crude product in a suitable solvent like hexane or acetonitrile.

-

Cool the solution to a low temperature (e.g., -20°C to -80°C) to induce the crystallization of saturated fatty acids and other impurities, leaving the unsaturated 2-OG in the liquid phase. This method is effective for concentrating polyunsaturated 2-monoacylglycerols.[18]

3. Molecular Distillation:

-

This technique separates compounds based on their molecular weight and is effective in removing free fatty acids and other lower molecular weight impurities from the crude product.[18]

Conclusion

The synthesis of this compound from diacylglycerol precursors is a critical process for advancing research into its physiological roles and therapeutic potential. Enzymatic methods, particularly those employing sn-1,3-specific lipases, offer a highly efficient and regioselective route to produce 2-OG with high purity. The detailed understanding of the synthetic pathways, coupled with robust experimental and purification protocols, provides a solid foundation for researchers and drug development professionals to explore the applications of 2-OG in areas such as metabolic disease and beyond. The continued optimization of these synthetic strategies will be pivotal in making this valuable molecule more accessible for further investigation and potential clinical use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 7. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 13. research.monash.edu [research.monash.edu]

- 14. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Valorization of Olive Pomace Oil with Enzymatic Synthesis of 2-Monoacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and concentration of 2-monoacylglycerols rich in polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Physiological Concentration of 2-Oleoylglycerol (2-OG) in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Oleoylglycerol (2-OG)

This compound (2-OG) is an endogenous monoacylglycerol, a lipid molecule composed of glycerol (B35011) esterified to the omega-9 fatty acid, oleic acid. While structurally similar to the well-known endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), 2-OG has emerged as a significant signaling molecule in its own right. Its synthesis originates from diacylglycerol precursors, and it is primarily metabolized into oleic acid and glycerol by the enzyme monoacylglycerol lipase (B570770) (MAGL)[1].

Recent research has identified 2-OG as an endogenous agonist for the G protein-coupled receptor GPR119, a receptor implicated in metabolic regulation[1][2][3]. Activation of GPR119 by 2-OG has been shown to stimulate the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][3][4]. This positions 2-OG as a key lipid mediator at the intersection of diet, metabolism, and intercellular signaling, making its accurate quantification in tissues a critical aspect of metabolic and pharmacological research.

Physiological Concentrations of 2-OG

The quantification of 2-OG in biological tissues presents technical challenges due to its low abundance and rapid metabolism. Consequently, data on its physiological concentrations are limited compared to more studied endocannabinoids like 2-AG. The most detailed data currently available pertains to the mouse brain, where 2-OG exhibits significant regional heterogeneity.

Table 1: Physiological Concentration of this compound in Mouse Brain Tissues

| Tissue | Species | Concentration (pmol/mg wet tissue) | Concentration (nmol/g wet tissue) | Reference |

| Prefrontal Cortex | Mouse (C57/Bl6N) | 100 | 100 | [5] |

| Hippocampus | Mouse (C57/Bl6N) | 60 | 60 | [5] |

| Amygdala | Mouse (C57/Bl6N) | 7 | 7 | [5] |

Note: The concentrations show significant variation between brain regions, suggesting region-specific roles and regulation of 2-OG synthesis and degradation[5]. Data in other tissues and species are not yet well-established in the literature.

Experimental Protocol: Quantification of 2-OG in Tissues by LC-MS/MS

The accurate quantification of 2-OG requires precise and validated methods to minimize analytical artifacts and prevent post-mortem degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity[6][7].

Tissue Collection and Preparation

-

Euthanasia & Dissection: Following ethical guidelines, euthanize the animal model. Immediately dissect the target tissue on an ice-cold plate. Speed is critical to prevent enzymatic degradation of 2-OG.

-

Enzyme Inactivation: To halt enzymatic activity, immediately snap-freeze the dissected tissue in liquid nitrogen[8]. An alternative and highly effective method is focused microwave irradiation of the head for brain tissue, which instantly denatures metabolic enzymes and prevents post-mortem fluctuations in endocannabinoid levels[9].

-

Storage: Store the frozen tissue at -80°C until extraction.

-

Homogenization: Weigh the frozen tissue and homogenize it in a cold solvent mixture. A common choice is acetonitrile (B52724) or a chloroform/methanol mixture containing a known quantity of a deuterated internal standard (e.g., 2-OG-d8) for accurate quantification via isotope dilution[10].

Lipid Extraction

-

Method Selection: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. LLE using toluene (B28343) has been shown to yield high recovery for monoacylglycerols with low ion suppression[10]. For complex matrices like brain tissue, purification of lipid extracts may be necessary[11].

-

Liquid-Liquid Extraction (LLE) Example:

-

To the tissue homogenate, add an appropriate organic solvent (e.g., toluene or methyl-tert-butyl ether) and a buffered aqueous solution.

-

Vortex vigorously to ensure thorough mixing and partitioning of lipids into the organic phase.

-

Centrifuge the sample to achieve complete phase separation.

-

Carefully collect the upper organic layer containing the lipids.

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE): Alternatively, C18-based SPE can be used for purification, which provides reproducible quantification for GC/MS and LC-MS analysis[11].

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase, typically a methanol/acetonitrile mixture.

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 liquid chromatography column. Use a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile/methanol with formic acid (B) to separate 2-OG from other lipids.

-

Mass Spectrometry Detection:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection and quantification[7]. This involves monitoring a specific precursor-to-product ion transition for both the analyte (2-OG) and the internal standard.

-

Example Transition for 2-OG: m/z 357.3 → 283.3 (Precursor ion [M+H]+ → Product ion corresponding to the loss of glycerol).

-

-

Quantification: Construct a calibration curve using known concentrations of a 2-OG standard. The concentration of 2-OG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

2-OG is synthesized from diacylglycerol (DAG) and is degraded by monoacylglycerol lipase (MAGL)[1]. A key signaling function of 2-OG is its role as an agonist for GPR119, which is expressed in intestinal L-cells and pancreatic beta-cells[2][3][4]. The activation of GPR119 by 2-OG leads to an increase in intracellular cyclic AMP (cAMP), triggering the release of metabolic hormones like GLP-1, which plays a crucial role in glucose homeostasis[2][4].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Swim stress differentially affects limbic contents of 2-arachidonoylglycerol and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. Endocannabinoid levels in rat limbic forebrain and hypothalamus in relation to fasting, feeding and satiation: stimulation of eating by 2-arachidonoyl glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 2-Oleoylglycerol (2-OG) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is a monoacylglycerol that plays a significant role in various physiological processes. As a primary product of dietary triglyceride digestion, it is a key signaling molecule in the gut, influencing incretin (B1656795) hormone release. Beyond the gastrointestinal tract, 2-OG is involved in the endocannabinoid system and lipid metabolism within various tissues. Understanding the metabolic fate of 2-OG—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for researchers in nutrition, metabolic diseases, and pharmacology. This technical guide provides an in-depth overview of the in vivo metabolism of 2-OG, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways to support further research and drug development.

I. Absorption and Distribution

Following oral ingestion of triglycerides, pancreatic lipases hydrolyze them into free fatty acids and 2-monoacylglycerols, with 2-OG being a prominent species. In the small intestine, 2-OG is absorbed by enterocytes.

A. Experimental Protocols for In Vivo Administration

Human Studies: Jejunal Bolus Administration

A common method to study the direct effects of 2-OG in the human intestine is via jejunal bolus administration.

-

Objective: To assess the effect of 2-OG on plasma levels of gut hormones.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

A nasojejunal tube is inserted, with its position confirmed radiologically.

-

A bolus of 2 grams of 2-OG is administered through the tube.[1]

-

Control substances, such as an equimolar amount of oleic acid and the vehicle (e.g., glycerol), are administered on separate occasions in a crossover design.[1]

-

Blood samples are collected at regular intervals (e.g., 0, 5, 10, 15, 20, 25, 30, 45, 60, 90, 120, 180, and 240 minutes) post-administration.[1]

-

Plasma is separated and analyzed for hormones like GLP-1, GIP, and PYY, as well as for 2-OG and its metabolites.[1]

-

Animal Studies: Oral Gavage in Rodents

Oral gavage is a standard procedure for administering precise doses of substances to rodents.

-

Objective: To study the pharmacokinetic profile and tissue distribution of 2-OG.

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice.

-

Vehicle Formulation: Due to its lipophilic nature, 2-OG must be formulated for effective administration. A common vehicle is a mixture of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water. Intralipid, a clinically approved intravenous fat emulsion, can also be used as a vehicle for lipophilic drugs.[2]

-

Procedure:

-

Animals are fasted overnight to ensure an empty stomach.

-

A specific dose of 2-OG (e.g., 10-50 mg/kg) is administered using a ball-tipped gavage needle.

-

Blood samples are collected via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

-

Tissues of interest (e.g., small intestine, liver, adipose tissue, brain) are collected after euthanasia.

-

Plasma and tissue homogenates are then processed for analysis of 2-OG and its metabolites.

-

B. Quantitative Data: Plasma Concentration and Tissue Distribution

Quantitative data on the plasma concentration and tissue distribution of 2-OG and its metabolites following in vivo administration is currently limited in publicly available literature. The tables below are structured to present such data once it becomes available through further research.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following Oral Administration

| Parameter | Value | Units |

|---|---|---|

| Cmax (Maximum Concentration) | Data not available | ng/mL |

| Tmax (Time to Cmax) | Data not available | hours |

| AUC (Area Under the Curve) | Data not available | ng*h/mL |

| t1/2 (Half-life) | Data not available | hours |

Table 2: Tissue Distribution of this compound in Rats (ng/g tissue) at Tmax Following Oral Administration

| Tissue | Concentration |

|---|---|

| Small Intestine | Data not available |

| Liver | Data not available |

| Adipose Tissue (Epididymal) | Data not available |

| Brain | Data not available |

| Spleen | Data not available |

| Lung | Data not available |

II. Metabolism

Once absorbed, 2-OG undergoes several metabolic transformations, primarily hydrolysis and re-esterification into triglycerides.

A. Enzymatic Hydrolysis

The primary enzyme responsible for the hydrolysis of 2-OG into oleic acid and glycerol (B35011) is monoacylglycerol lipase (B570770) (MAGL) .[3] MAGL is a serine hydrolase found in various tissues, with high activity in the brain and adipose tissue.[3] While MAGL is the main enzyme, other hydrolases such as α/β-hydrolase domain 6 (ABHD6) and ABHD12 may also contribute to a lesser extent.[4]

Table 3: In Vitro Inhibitory Potency (IC50) of this compound Analogues on MAGL Activity

| Compound | IC50 (µM) |

|---|---|

| 2-Arachidonoylglycerol (B1664049) (2-AG) | 13 |

| 2-Linoleoylglycerol | Similar to 2-AG |

| This compound | Similar to 2-AG |

Source: Adapted from Saario et al. (2004)[5]

B. Triglyceride Resynthesis

In enterocytes, absorbed 2-OG is a major substrate for the synthesis of new triglycerides via the monoacylglycerol pathway. This process is crucial for the formation of chylomicrons, which transport dietary fats into the lymphatic system and then into the bloodstream.

Experimental Workflow: Triglyceride Synthesis from 2-OG in Enterocytes

Caption: Triglyceride resynthesis pathway in enterocytes.

In hepatocytes, 2-OG can also be utilized for triglyceride synthesis, contributing to the hepatic lipid pool.[6]

III. Signaling Pathways

2-OG is not merely a metabolic intermediate but also an important signaling molecule that interacts with specific receptors to elicit physiological responses.

A. G Protein-Coupled Receptor 119 (GPR119)

2-OG is an endogenous agonist for GPR119, a receptor highly expressed in the enteroendocrine L-cells of the gut and pancreatic β-cells.[1]

Signaling Pathway: 2-OG Activation of GPR119 in L-cells

Caption: 2-OG stimulates GLP-1 secretion via GPR119.

Activation of GPR119 by 2-OG leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequently, the secretion of glucagon-like peptide-1 (GLP-1).[1] GLP-1 is an incretin hormone that enhances glucose-dependent insulin (B600854) secretion, making GPR119 a target for type 2 diabetes therapies.

Table 4: In Vitro Activation of GPR119 by 2-Monoacylglycerols

| Compound | EC50 (µM) |

|---|---|

| This compound (2-OG) | 2.5 |

| Oleoylethanolamide (OEA) | Data not available for direct comparison |

Source: Adapted from Hansen et al. (2011)[1]

B. Endocannabinoid System

2-OG is structurally similar to the endocannabinoid 2-arachidonoylglycerol (2-AG). While 2-OG does not bind to cannabinoid receptors with high affinity, it can influence the endocannabinoid system. Some studies suggest that 2-OG may act as a partial agonist or antagonist at the CB1 receptor.[7][8] Additionally, by competing for the same hydrolytic enzyme, MAGL, 2-OG can indirectly increase the levels of 2-AG, a phenomenon sometimes referred to as the 'entourage effect'.[3][5]

C. Peroxisome Proliferator-Activated Receptors (PPARs)

Monoacylglycerols, including 2-OG, have been shown to activate PPARα and PPARγ.[9] PPARs are nuclear receptors that play critical roles in the regulation of lipid metabolism and inflammation. Activation of PPARα and PPARγ can attenuate fatty acid and triglyceride accumulation in macrophages.[9]

IV. Analytical Methodologies

The quantification of 2-OG and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

A. Experimental Protocol: LC-MS/MS Quantification of this compound

-

Objective: To quantify the concentration of 2-OG in plasma or tissue homogenates.

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard (e.g., deuterated 2-OG).

-

Perform a liquid-liquid extraction with a solvent mixture such as methyl tert-butyl ether (MTBE) and methanol (B129727) to separate lipids from the aqueous phase.

-

The organic phase containing the lipids is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Parameters:

-

Chromatography: Reverse-phase chromatography using a C18 column is commonly employed to separate 2-OG from other lipids. A gradient elution with mobile phases consisting of water and acetonitrile/isopropanol with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for 2-OG and its internal standard are monitored.

-

Table 5: Exemplary LC-MS/MS Transitions for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | [M+NH4]+ | [M+H-H2O]+ | Data requires optimization |

| This compound-d5 (Internal Standard) | [M+NH4]+ | [M+H-H2O]+ | Data requires optimization |

Note: The exact m/z values and collision energies need to be optimized for the specific instrument used.

V. Conclusion

The metabolic fate of this compound is multifaceted, involving absorption in the gut, distribution to various tissues, hydrolysis by MAGL, and resynthesis into triglycerides. Furthermore, 2-OG acts as a signaling molecule, primarily through the GPR119 receptor, but also potentially interacting with the endocannabinoid system and PPARs. While significant progress has been made in understanding the qualitative aspects of 2-OG metabolism, a comprehensive quantitative picture of its pharmacokinetics and tissue-specific metabolic fluxes remains to be fully elucidated. The experimental protocols and data structures provided in this guide serve as a framework for future investigations into the intricate in vivo journey of this important lipid molecule. Further research in this area will be invaluable for developing novel therapeutic strategies for metabolic and inflammatory diseases.

References

- 1. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of apical versus basolateral sn-2-monoacylglycerol and fatty acids in rodent small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. ouv.vt.edu [ouv.vt.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. Command Line | Graphviz [graphviz.org]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

2-Oleoylglycerol: An In-depth Technical Guide to its Role in the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oleoylglycerol (2-OG) is an endogenous monoacylglycerol that has emerged as a significant signaling molecule with a complex and multifaceted role within the endocannabinoid system (ECS) and beyond.[1] Initially considered an inactive congener of the well-established endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), recent research has unveiled its distinct pharmacological profile and physiological functions. This technical guide provides a comprehensive overview of 2-OG, focusing on its biosynthesis, metabolism, signaling pathways, and its potential as a therapeutic target. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Biosynthesis and Metabolism of this compound

This compound is synthesized from diacylglycerol (DAG) precursors containing oleic acid at the sn-2 position.[1] The primary enzymatic pathway involves the hydrolysis of these DAGs by diacylglycerol lipases (DAGLs).[2] Two main isoforms, DAGLα and DAGLβ, are responsible for the production of 2-AG and other 2-monoacylglycerols, including 2-OG.[3]

The degradation of 2-OG is primarily mediated by the enzyme monoacylglycerol lipase (B570770) (MAGL), which hydrolyzes it into oleic acid and glycerol.[1][4] This metabolic process is crucial for terminating 2-OG's signaling activity. Other enzymes, such as α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), may also contribute to a lesser extent to the hydrolysis of monoacylglycerols.[4]

Metabolic Pathway of this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Enzymatic Pathways of 2-Oleoylglycerol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-OG) is an endogenous monoacylglycerol that plays significant roles in metabolic regulation and cellular signaling. As a key signaling lipid, its synthesis, degradation, and receptor interactions are tightly controlled by a network of enzymes. This technical guide provides a comprehensive overview of the primary enzymatic pathways governing 2-OG metabolism. It details the catabolic and anabolic routes, key signaling cascades, quantitative data on enzyme and receptor kinetics, and methodologies for experimental investigation. This document is intended to serve as a detailed resource for professionals engaged in metabolic research and the development of therapeutics targeting these pathways.

Introduction

This compound is a monoglyceride consisting of a glycerol (B35011) molecule esterified with the omega-9 fatty acid, oleic acid, at the sn-2 position.[1] It is structurally similar to the well-characterized endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and shares some of its metabolic machinery.[2] Beyond its role as a metabolic intermediate in fat digestion, 2-OG has emerged as an important signaling molecule, notably as an endogenous agonist for the G protein-coupled receptor 119 (GPR119).[3][4] Understanding the enzymatic pathways that regulate the cellular levels of 2-OG is critical for elucidating its physiological functions and for developing therapeutic agents that modulate its activity.

Biosynthesis of this compound

Endogenous 2-OG is primarily synthesized from diacylglycerol (DAG) precursors containing oleic acid at the sn-2 position.[3][5] This process is analogous to the synthesis of 2-AG and is catalyzed by diacylglycerol lipases (DAGLs).

-

Phospholipase C (PLC) Activation: The pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction generates DAG and inositol (B14025) trisphosphate (IP3).

-

Diacylglycerol Lipase (B570770) (DAGL) Action: The resulting DAG is then hydrolyzed by a DAGL (isoforms DAGLα or DAGLβ) to yield 2-OG and a free fatty acid from the sn-1 position.[6][7]

In the context of digestion, 2-OG is formed in the intestinal lumen from the hydrolysis of dietary triacylglycerols by pancreatic lipase, which selectively cleaves fatty acids from the sn-1 and sn-3 positions.[8]

Figure 1. Biosynthesis pathway of this compound.

Catabolism of this compound

The primary catabolic pathway for 2-OG is enzymatic hydrolysis, which breaks it down into its constituent parts: oleic acid and glycerol. This process is crucial for terminating its signaling activity and recycling its components.

Monoacylglycerol Lipase (MAGL)

The principal enzyme responsible for the degradation of 2-OG is Monoacylglycerol Lipase (MAGL) .[3][5] MAGL is a serine hydrolase that accounts for the vast majority of monoacylglycerol hydrolysis in the brain and other tissues.[9][10] The hydrolysis of 2-OG by MAGL is a critical step in terminating its signaling functions.[3]

Other Potential Hydrolases

While MAGL is the primary enzyme, other serine hydrolases that are known to metabolize 2-AG may also contribute to 2-OG degradation, albeit to a lesser extent.[11]

-

Alpha/Beta-Hydrolase Domain 6 (ABHD6): ABHD6 is another serine hydrolase that metabolizes 2-AG, particularly at postsynaptic compartments.[12][13] While its specific activity on 2-OG is less characterized, its ability to hydrolyze other monoacylglycerols suggests a potential role.[14]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the main enzyme for the degradation of anandamide, but it can also hydrolyze 2-AG.[2][15] It is plausible that FAAH contributes to 2-OG metabolism in certain tissues or cellular contexts, though it is not considered the major degradation enzyme for this substrate.[16]

The breakdown products, oleic acid and glycerol, are then available to enter other metabolic pathways, such as beta-oxidation, energy storage, or phospholipid synthesis.[17]

Figure 2. Primary catabolic pathways for this compound.

Signaling Pathways of this compound

2-OG functions as a signaling molecule primarily by activating G protein-coupled receptors.

GPR119 Activation and Incretin (B1656795) Release

2-OG is a potent endogenous agonist for GPR119 , a receptor highly expressed in pancreatic beta cells and intestinal enteroendocrine L-cells.[4][8]

-

Binding and Activation: 2-OG binds to GPR119 on the surface of L-cells.

-

cAMP Production: Receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][18]

-

Incretin Secretion: Elevated cAMP levels trigger the secretion of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .[3][8]

These incretins play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from the pancreas. This pathway establishes 2-OG as a lipid sensor in the gut that links dietary fat intake to metabolic regulation.[4][8]

Inflammatory Signaling

In macrophages, 2-OG can enhance inflammatory responses and promote fibrosis by activating the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway.[19] This suggests a role for 2-OG in modulating immune responses and tissue remodeling.

Figure 3. 2-OG signaling via GPR119 to stimulate incretin release.

Quantitative Data Summary

The following table summarizes key quantitative data related to 2-OG interactions with its primary receptor and metabolic enzymes.

| Parameter | Molecule/Enzyme | Value | Cell/System | Reference |

| EC50 | 2-OG on human GPR119 | 2.5 µM | Transiently transfected COS-7 cells | [4][18][19] |

| IC50 | 2-OG on MAGL | Similar to 2-AG (~13 µM) | Cytosolic fraction | [2] |

| IC50 | 2-OG on FAAH | ~42 µM | Membrane fraction | [2] |

Experimental Protocols

In Vitro GPR119 Activation Assay

This protocol is used to determine the agonist activity of compounds like 2-OG on the GPR119 receptor.

-

Cell Culture and Transfection: COS-7 cells are cultured under standard conditions. Cells are transiently transfected with a plasmid encoding human GPR119 using a suitable transfection reagent.

-

Agonist Stimulation: Transfected cells are washed and incubated with varying concentrations of 2-OG (or other test compounds) in a suitable buffer, typically for 15-30 minutes at 37°C. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

cAMP Measurement: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA-based or HTRF-based).

-

Data Analysis: The cAMP concentration is plotted against the agonist concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.[4][8][18]

Monoacylglycerol Lipase (MAGL) Activity Assay

This assay measures the rate of 2-OG hydrolysis by MAGL.

-

Enzyme Source: A cytosolic fraction from brain tissue or recombinant MAGL can be used as the enzyme source.

-

Substrate: this compound is used as the substrate. It can be radiolabeled (e.g., with 14C or 3H in the glycerol or oleic acid moiety) or unlabeled.

-

Reaction: The enzyme source is incubated with a known concentration of 2-OG in a buffered solution at 37°C for a defined period.

-

Product Quantification: The reaction is stopped (e.g., by adding a mixture of chloroform/methanol). The lipids are extracted, and the products (oleic acid and glycerol) are separated from the substrate using thin-layer chromatography (TLC).

-

If a radiolabeled substrate is used, the radioactivity of the product spots is quantified by scintillation counting.

-

For unlabeled substrates, the released free fatty acid can be quantified using a colorimetric assay kit.

-

-

Data Analysis: Enzyme activity is expressed as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein). For inhibitor studies, IC50 values are calculated by measuring activity across a range of inhibitor concentrations.[1][2]

Figure 4. Workflow for key experimental protocols.

Conclusion

The metabolism of this compound is governed by a precise set of enzymatic pathways that control its availability for signaling. Its synthesis via the PLC/DAGL pathway and its primary degradation by MAGL represent key control points. The function of 2-OG as a GPR119 agonist positions it as a significant link between dietary fat consumption and incretin-mediated glucose homeostasis. For researchers and drug development professionals, the enzymes and receptors in the 2-OG metabolic network present viable targets for therapeutic intervention in metabolic disorders, inflammatory conditions, and other diseases where these pathways are implicated. A thorough understanding of these core processes is essential for the rational design of novel modulators.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alchetron.com [alchetron.com]

- 6. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. What are MAGL modulators and how do they work? [synapse.patsnap.com]

- 10. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Function of 2-Arachidonoylglycerol Hydrolyzing Enzymes in Brain Development and Neurodegenerative Disease [jscimedcentral.com]

- 13. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Potential of Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Diacylglycerol Lipase (DAGL) Enzymes as Targets for Obesity Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty acid amide hydrolase but not monoacyl glycerol lipase controls cell death induced by the endocannabinoid 2-arachidonoyl glycerol in hepatic cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycerol Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 2-Oleoylglycerol: Natural Sources, Dietary Relevance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oleoylglycerol (2-OG) is a monoacylglycerol naturally present in certain dietary sources and formed endogenously during the digestion of fats. This technical guide provides a comprehensive overview of the current scientific understanding of 2-OG, focusing on its natural occurrence, dietary significance, and its role as a signaling molecule. We delve into its interaction with G protein-coupled receptor 119 (GPR119), leading to the secretion of incretin (B1656795) hormones, and explore its emerging role in inflammatory signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.

Natural Sources and Dietary Formation of this compound

This compound is found in some vegetable oils, including palm kernel oil, sunflower seed oil, and rice bran oil[1]. However, its most significant contribution to the body's pool of 2-OG comes from the digestion of dietary triglycerides. During digestion in the small intestine, pancreatic lipase (B570770) hydrolyzes triglycerides at the sn-1 and sn-3 positions, leading to the formation of 2-monoacylglycerols and free fatty acids. Given that oleic acid is a common fatty acid in many dietary fats, 2-OG is a natural product of fat digestion[2][3].

Table 1: Quantitative Data on this compound and Related Compounds

| Parameter | Value | Source |

| Natural Food Sources | ||

| Rice Bran Oil (Total Monoacylglycerols) | 1.45-1.69% | [4] |

| Rice Bran Oil (Modified by Glycerolysis, Total Monoacylglycerols) | 0.14 mg/mL | [5] |

| Palm Kernel Oil | Mentioned as a source, but quantitative data for 2-OG is not readily available in the reviewed literature. | [1] |

| Sunflower Seed Oil | Mentioned as a source, but quantitative data for 2-OG is not readily available in the reviewed literature. | [1] |

| In Vitro Activity | ||

| GPR119 Activation (EC₅₀) | 2.5 µM | [2][3] |

| In Vivo Effects (Human Study) | ||

| Jejunal Bolus Administration | 2 g | [2][3] |

| Peak Plasma GLP-1 Increase | Significant increase within 25 minutes post-administration | [2][3] |

Dietary Relevance and Physiological Roles

The primary dietary relevance of 2-OG lies in its function as an endogenous signaling molecule in the gastrointestinal tract. It is a known agonist of G protein-coupled receptor 119 (GPR119), a receptor highly expressed in pancreatic β-cells and intestinal L-cells[2][3][6].

Incretin Hormone Secretion

Activation of GPR119 by 2-OG stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][3]. These hormones play a crucial role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion from the pancreas. The formation of 2-OG in the gut after a fatty meal acts as a nutrient-sensing mechanism, linking fat ingestion to the regulation of blood glucose levels[2][3].

Inflammatory Signaling

Emerging evidence suggests that 2-OG may also play a role in inflammatory processes. One identified mechanism involves the activation of the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway in macrophages. This pathway can enhance the inflammatory response and promote fibrosis, indicating a potential role for 2-OG in the pathogenesis of inflammatory conditions.

Signaling Pathways Involving this compound

GPR119-cAMP Signaling Pathway

As a Gαs-coupled receptor, the activation of GPR119 by 2-OG leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP)[6]. This increase in cAMP is the primary downstream signal that triggers the secretion of GLP-1 and GIP from intestinal L-cells and enhances insulin secretion from pancreatic β-cells.

GPR119-TAK1-NF-κB Signaling Pathway

In macrophages, 2-OG has been shown to activate a pro-inflammatory signaling cascade. This pathway is initiated by the activation of GPR119, which then leads to the activation of TGF-β-activated kinase 1 (TAK1). Activated TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and fibrotic genes, such as TGF-β1.

Experimental Protocols

Quantification of this compound in Vegetable Oils by LC-MS/MS

This protocol outlines a general approach for the extraction and quantification of 2-OG from oil matrices.

4.1.1. Lipid Extraction

-

Accurately weigh approximately 100 mg of the oil sample into a glass tube.

-

Add an internal standard (e.g., this compound-d5) to correct for extraction efficiency and matrix effects.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v). Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase to ensure complete recovery.

-

Combine the organic phases and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for 2-OG and its internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Generate a calibration curve using a series of known concentrations of a 2-OG analytical standard. Calculate the concentration of 2-OG in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

In Vitro GPR119 Activation Assay

This protocol describes a cell-based assay to measure the activation of GPR119 by 2-OG through the quantification of intracellular cAMP.

-

Cell Culture and Transfection:

-

Culture COS-7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Transiently transfect the cells with a mammalian expression vector containing the human GPR119 cDNA. Use an empty vector as a negative control.

-

-

cAMP Assay:

-

24-48 hours post-transfection, seed the cells into 96-well plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of 2-OG for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the 2-OG concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

In Vivo Measurement of GLP-1 Secretion in Humans

This protocol is based on a study that investigated the effect of 2-OG on GLP-1 release in healthy human volunteers[2][3].

-

Study Design: A randomized, single-blinded, crossover study.

-

Participants: Healthy volunteers.

-

Intervention: A jejunal bolus of 2 g of 2-OG, an equimolar amount of oleic acid (control), or the vehicle (glycerol) is administered.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 5-10 minutes) for up to 1-2 hours post-administration.

-

Hormone Analysis: Plasma GLP-1 and GIP concentrations are measured using specific radioimmunoassays or ELISAs.

-

Data Analysis: The area under the curve (AUC) for hormone concentrations is calculated and compared between the different treatment groups to assess the statistical significance of the effects.

Conclusion and Future Directions

This compound is a diet-derived signaling molecule with significant implications for metabolic regulation and potentially for inflammatory processes. Its role as a GPR119 agonist and a stimulator of incretin hormone secretion makes it an interesting target for the development of therapeutics for type 2 diabetes and other metabolic disorders. While its presence in certain vegetable oils is established, further quantitative analysis is needed to fully understand its dietary contribution from these sources. The emerging link between 2-OG and NF-κB-mediated inflammation warrants further investigation to elucidate its role in health and disease. Future research should focus on detailed quantification of 2-OG in a wider range of foodstuffs, a deeper understanding of its metabolic fate, and a more thorough characterization of its downstream signaling pathways in various cell types. This knowledge will be crucial for harnessing the therapeutic potential of this compound and for providing evidence-based dietary recommendations.

References

- 1. DETERMINATION OF TRIACYLGLYCEROL COMPOSITION AND ITS CONTENT IN REFINED AND FRACTIONATED PALM OIL BY USING LC-MS/MS WITH MULTIPLE NEUTRAL LOSS SCAN – Journal of Oil Palm Research [jopr.mpob.gov.my]

- 2. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Oleoylglycerol in the Gastrointestinal Tract: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oleoylglycerol (2-OG) is a significant monoacylglycerol produced during the digestion of dietary triglycerides in the small intestine. Once considered merely an intermediate in fat absorption, 2-OG is now recognized as a critical signaling molecule in the gastrointestinal (GI) tract. It functions as a key endogenous ligand for the G protein-coupled receptor 119 (GPR119), a receptor highly expressed on enteroendocrine cells. Activation of GPR119 by 2-OG triggers a cascade of physiological responses, including the secretion of incretin (B1656795) hormones, modulation of gut motility, and potentially, the regulation of intestinal inflammation. This technical guide provides an in-depth review of the functions of 2-OG in the GI tract, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support ongoing research and drug development efforts targeting the gut-nutrient sensing axis.

Introduction: this compound as a Bioactive Lipid

Dietary fats, primarily in the form of triacylglycerols, are hydrolyzed by pancreatic lipase (B570770) in the intestinal lumen. This enzymatic action cleaves fatty acids from the sn-1 and sn-3 positions, generating two free fatty acids and one 2-monoacylglycerol.[1] Given that oleic acid is highly abundant in both plant and animal fats, this compound (2-OG) is one of the most common 2-monoacylglycerols formed postprandially.[1] It is estimated that a typical Western diet containing 80–100 grams of fat can lead to the production of 15–20 grams of 2-OG in the intestinal lumen daily, highlighting its physiological relevance.[1] While the primary fate of 2-OG is absorption by enterocytes for re-esterification back into triglycerides, a crucial portion acts locally as a signaling molecule, primarily through the activation of GPR119.

Function 1: Regulation of Incretin and Gut Hormone Secretion

The most well-characterized function of 2-OG in the gastrointestinal tract is its role as a potent secretagogue for incretin hormones, particularly Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3] These hormones are crucial for glucose homeostasis, enhancing insulin (B600854) secretion, suppressing glucagon, and promoting satiety.[1]

The 2-OG-GPR119 Signaling Pathway

2-OG activates GPR119 on the surface of enteroendocrine L-cells (which produce GLP-1 and Peptide YY) and K-cells (which produce GIP). GPR119 is coupled to the Gαs subunit of the G protein complex. Ligand binding initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP) levels, leading to the secretion of gut hormones.[1][3]

Quantitative Data: In Vitro and In Vivo Effects

Studies have quantified the potency of 2-OG on GPR119 and its effect on hormone release in humans.

| Parameter | Molecule | System | Value | Reference |

| EC50 | This compound (2-OG) | GPR119-expressing COS-7 cells | 2.5 µM | [1][3] |

| Peak GLP-1 | 2g Jejunal Bolus of 2-OG | Healthy Human Volunteers | 22 ± 2 pM (vs. 17 ± 2 pM for vehicle) | [1] |

| GLP-1 AUC0-25min | 2g Jejunal Bolus of 2-OG | Healthy Human Volunteers | Significantly greater than oleic acid or vehicle | [1] |

| Peak GIP | 2g Jejunal Bolus of 2-OG | Healthy Human Volunteers | 21 ± 3 pM (vs. 14 ± 1 pM for vehicle) | [2] |

Key Experimental Protocol: In Vivo Human Intestinal Instillation

This protocol is adapted from the methodology used by Hansen et al. (2011) to assess the in vivo effects of 2-OG in humans.[1]

-

Subject Recruitment: Eight healthy male volunteers are recruited after an overnight fast (10 hours). Subjects should have normal glucose tolerance and no prior upper gastrointestinal surgery.[1]

-

Catheter Placement: A nasojejunal tube is inserted and its position distal to the ligament of Treitz is confirmed by abdominal radiography.[1]

-

Test Solutions: Three solutions are prepared for the crossover study:

-

2-OG Solution: 2 g of 2-OG dissolved in a vehicle of glycerol (B35011) with 10% ethanol.[1]

-

Control 1 (Oleic Acid): An equimolar amount of oleic acid dissolved in the same vehicle.[1]

-

Control 2 (Vehicle): Vehicle alone.[1]

-

-

Administration: On three separate days, subjects receive a bolus infusion of one of the test solutions through the jejunal tube in random order.[1]

-